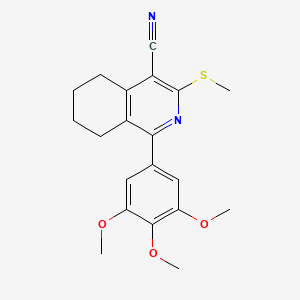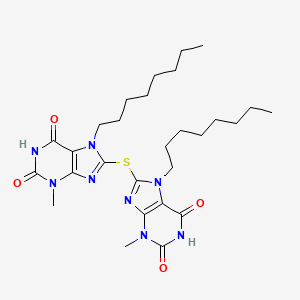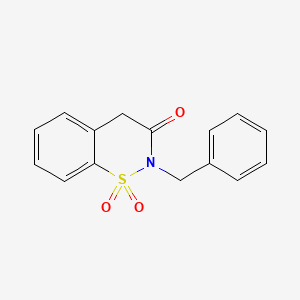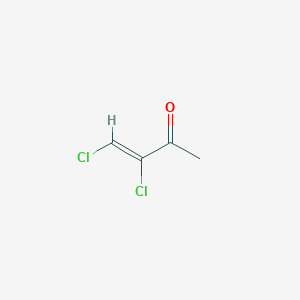![molecular formula C13H11N3O6S B12002834 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid CAS No. 37791-29-0](/img/structure/B12002834.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dinitro-2-thienyl)phenylalanine is a compound with the molecular formula C13H11N3O6S It is a derivative of phenylalanine, an essential amino acid, and contains a thienyl group substituted with two nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dinitro-2-thienyl)phenylalanine typically involves the nitration of a thienyl precursor followed by coupling with phenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the thienyl ring. The resulting 3,5-dinitro-2-thienyl compound is then reacted with phenylalanine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for N-(3,5-dinitro-2-thienyl)phenylalanine would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dinitro-2-thienyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of N-(3,5-diamino-2-thienyl)phenylalanine.
Substitution: Formation of various substituted thienyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dinitro-2-thienyl)phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of N-(3,5-dinitro-2-thienyl)phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the compound and affecting its biological activity. The thienyl ring can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-thienyl)phenylalanine: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
N-(3,5-dinitro-2-furyl)phenylalanine: Contains a furan ring instead of a thienyl ring, leading to variations in electronic properties and reactivity.
N-(3,5-dinitro-2-pyridyl)phenylalanine: Contains a pyridine ring, which can affect its basicity and interactions with biological targets.
Uniqueness
N-(3,5-dinitro-2-thienyl)phenylalanine is unique due to the presence of both nitro groups and a thienyl ring, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and therapeutics .
Eigenschaften
CAS-Nummer |
37791-29-0 |
|---|---|
Molekularformel |
C13H11N3O6S |
Molekulargewicht |
337.31 g/mol |
IUPAC-Name |
2-[(3,5-dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H11N3O6S/c17-13(18)9(6-8-4-2-1-3-5-8)14-12-10(15(19)20)7-11(23-12)16(21)22/h1-5,7,9,14H,6H2,(H,17,18) |
InChI-Schlüssel |
JQDKTSWFZUFLCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)
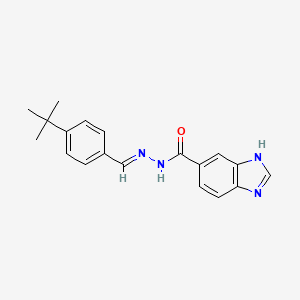

![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)
